2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride
CAS No.: 1458615-91-2
Cat. No.: VC4583797
Molecular Formula: C10H12ClF4NO
Molecular Weight: 273.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1458615-91-2 |
|---|---|
| Molecular Formula | C10H12ClF4NO |
| Molecular Weight | 273.66 |
| IUPAC Name | 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline;hydrochloride |
| Standard InChI | InChI=1S/C10H11F4NO.ClH/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12;/h2-4,9H,5,15H2,1H3;1H |
| Standard InChI Key | MDXYZIJOWDAZCG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an aniline backbone (benzene ring with an amino group) substituted at the 2-position with a methyl group and at the 4-position with a 2,2,3,3-tetrafluoropropoxy moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecular formula is C₁₀H₁₂ClF₄NO, with a molecular weight of 273.66 g/mol .
Key Structural Features:
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Aromatic Core: The benzene ring provides a planar, conjugated system amenable to electrophilic substitution.
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Methyl Group (2-position): Introduces steric hindrance and modulates electronic effects on the amino group.
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Tetrafluoropropoxy Chain (4-position): The fluorinated alkoxy group confers hydrophobicity, electron-withdrawing character, and resistance to metabolic degradation.
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Hydrochloride Salt: Improves crystallinity and aqueous solubility compared to the free base .
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis of 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride typically involves a multi-step sequence:
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Nitration and Reduction: Introduction of the amino group via nitration of a methyl-substituted phenol derivative followed by catalytic hydrogenation.
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Alkylation with Tetrafluoropropanol: Etherification using 2,2,3,3-tetrafluoro-1-propanol under Mitsunobu conditions or nucleophilic substitution with a halogenated precursor .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Critical Reaction Parameters:
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Solvents: Toluene, heptane, or dichloromethane for alkylation steps.
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Temperatures: 0–100°C, depending on the reactivity of intermediates.
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Catalysts: Palladium on carbon for hydrogenation; triphenylphosphine for Mitsunobu reactions .
Challenges in Synthesis
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Fluorinated Intermediate Handling: Tetrafluoropropanol’s high reactivity and toxicity necessitate controlled reaction environments.
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Regioselectivity: Ensuring substitution at the 4-position of the aniline ring requires directing group strategies or protective group chemistry .
Applications in Medicinal Chemistry
Role as a Building Block
The compound’s fluorine-rich structure makes it a valuable intermediate in drug discovery:
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Anticancer Agents: Fluorinated aromatics are incorporated into kinase inhibitors (e.g., EGFR, VEGFR) to enhance target binding and pharmacokinetics .
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Antimicrobials: The tetrafluoropropoxy group may improve membrane permeability in Gram-negative bacteria .
Structure-Activity Relationships (SAR)
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Lipophilicity Enhancement: The logP value (estimated ~2.5) suggests moderate lipid solubility, favorable for blood-brain barrier penetration.
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Metabolic Stability: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life .
Applications in Materials Science
Fluorinated Polymers and Coatings
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Thermal Stability: Decomposition temperatures above 250°C make it suitable for high-performance polymers.
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Surface Modification: The tetrafluoropropoxy group reduces surface energy, enhancing water/oil repellency in coatings .
Electronic Materials
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Dielectric Properties: Fluorine’s electronegativity contributes to low dielectric constants, useful in insulating layers for microelectronics .
Biological Activity and Toxicology
In Vitro Studies
Limited data exist, but analogous fluorinated anilines exhibit:
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Cytotoxicity: IC₅₀ values in the micromolar range against cancer cell lines .
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Enzyme Inhibition: Moderate inhibition of monoamine oxidases (MAOs) due to structural similarity to benzylamine substrates .
Toxicity Concerns
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Hepatotoxicity: Fluorinated compounds may accumulate in the liver, necessitating further metabolite studies .
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Environmental Persistence: The C-F bond’s strength raises concerns about bioaccumulation .
Availability and Related Compounds
Structural Analogues
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